molecular formula C16H14IN3O B7548243 4-(1H-benzimidazol-2-yl)quinoline;hydrate;hydroiodide

4-(1H-benzimidazol-2-yl)quinoline;hydrate;hydroiodide

Cat. No.: B7548243
M. Wt: 391.21 g/mol
InChI Key: YYVVQCCDQIWJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Benzimidazol-2-yl)quinoline;hydrate;hydroiodide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique structural properties, which combine the benzimidazole and quinoline moieties.

Chemical Reactions Analysis

4-(1H-Benzimidazol-2-yl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be oxidized using agents like potassium permanganate or reduced using agents like sodium borohydride . Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1H-Benzimidazol-2-yl)quinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antiparasitic, antimicrobial, and antitumor agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound’s benzimidazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, such as the inhibition of parasite growth or the induction of apoptosis in cancer cells. The quinoline moiety also contributes to the compound’s biological activity by interacting with DNA and other cellular components.

Comparison with Similar Compounds

4-(1H-Benzimidazol-2-yl)quinoline can be compared with other similar compounds, such as 2-chloro-3-(1H-benzimidazol-2-yl)quinoline and 4-hydroxy-2-quinolones These compounds share structural similarities but differ in their specific functional groups and biological activities For example, 2-chloro-3-(1H-benzimidazol-2-yl)quinoline has been studied for its antitumor properties, while 4-hydroxy-2-quinolones are known for their antimicrobial activity

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)quinoline;hydrate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3.HI.H2O/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16;;/h1-10H,(H,18,19);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVVQCCDQIWJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4N3.O.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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